![molecular formula C14H14N2O B14373403 N-{4-[(Pyridin-3-yl)methyl]phenyl}acetamide CAS No. 89634-60-6](/img/structure/B14373403.png)
N-{4-[(Pyridin-3-yl)methyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(Pyridin-3-yl)methyl]phenyl}acetamide is an organic compound that belongs to the class of aromatic anilides This compound is characterized by the presence of a pyridine ring attached to a phenyl ring through a methylene bridge, and an acetamide group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Pyridin-3-yl)methyl]phenyl}acetamide typically involves the reaction of 4-(bromomethyl)pyridine with 4-aminophenylacetamide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-{4-[(Pyridin-3-yl)methyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced derivatives of this compound.
Substitution: Formation of substituted derivatives with various functional groups replacing the acetamide group.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a DNA-binding agent and its ability to inhibit angiogenesis.
Medicine: Explored for its anticancer properties, particularly in inhibiting tumor growth and metastasis.
作用機序
The mechanism of action of N-{4-[(Pyridin-3-yl)methyl]phenyl}acetamide involves its interaction with specific molecular targets. It has been shown to inhibit tyrosine-protein kinases, which play a crucial role in cell signaling pathways related to cell growth and proliferation . By inhibiting these kinases, the compound can interfere with the growth and survival of cancer cells.
類似化合物との比較
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- N-{4-Methyl-3-[(3-pyrimidin-4-ylpyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide
Uniqueness
N-{4-[(Pyridin-3-yl)methyl]phenyl}acetamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its ability to inhibit tyrosine-protein kinases and its potential anticancer properties set it apart from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique structure and ability to undergo various chemical reactions make it a valuable building block for the synthesis of complex molecules
特性
CAS番号 |
89634-60-6 |
|---|---|
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC名 |
N-[4-(pyridin-3-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H14N2O/c1-11(17)16-14-6-4-12(5-7-14)9-13-3-2-8-15-10-13/h2-8,10H,9H2,1H3,(H,16,17) |
InChIキー |
VMOBGCWXPDRNPK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)CC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373322.png)
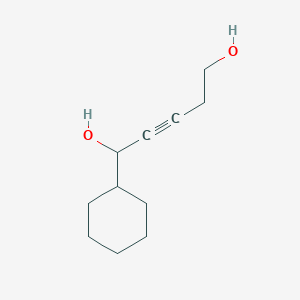
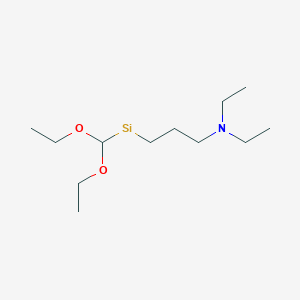
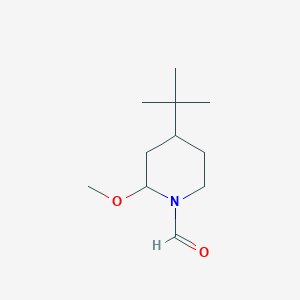

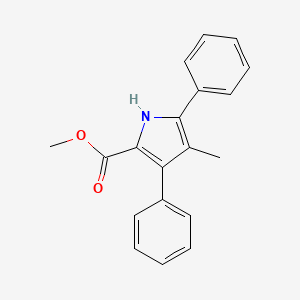
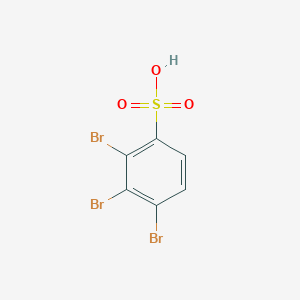
![3-[(Azepan-1-yl)methyl]phenol](/img/structure/B14373348.png)
![Diphenyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14373349.png)
![1,2,3,4,6,7,10,10a-Octahydropyrimido[1,2-a]azepine](/img/structure/B14373364.png)
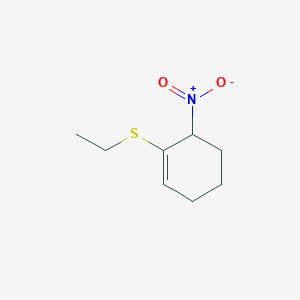
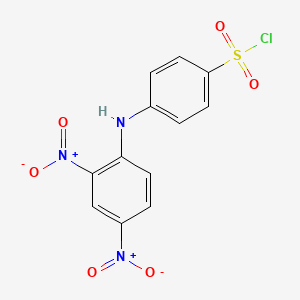
![4-[(Pyridine-4-carbonyl)amino]benzene-1-sulfonyl azide](/img/structure/B14373377.png)

